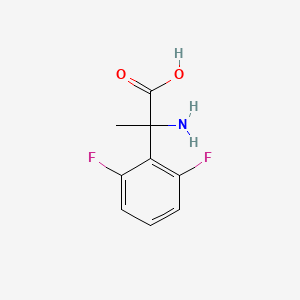

2-(2,6-Difluorophenyl)alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2-amino-2-(2,6-difluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)7-5(10)3-2-4-6(7)11/h2-4H,12H2,1H3,(H,13,14) |

InChI Key |

PJHJCEQNMFZRDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,6 Difluorophenyl Alanine and Its Enantiomers

Enantioselective Synthesis Strategies for Chiral Control

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acids. Several powerful strategies have been developed to produce specific enantiomers of 2-(2,6-Difluorophenyl)alanine, including asymmetric alkylation, catalytic hydrogenation, and stereoselective Strecker reactions.

Asymmetric Alkylation Approaches (e.g., chiral auxiliary-mediated, α-alkylation of azlactones)

Asymmetric alkylation is a robust method for constructing chiral α-amino acids. This strategy often employs a chiral auxiliary, a molecule that is temporarily incorporated to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed and can often be recovered.

One prominent example involves the use of the Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine. The synthesis proceeds via the alkylation of this chiral glycine equivalent with a fluorinated benzyl bromide. Specifically, the Schöllkopf reagent ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) is deprotonated to form a nucleophilic anion, which is then alkylated with 2,6-difluorobenzyl bromide. This reaction proceeds with high diastereoselectivity. The resulting product is subsequently hydrolyzed under acidic conditions to yield the desired this compound methyl ester, which can be further processed, for instance by Boc protection and ester hydrolysis, to afford the final N-protected amino acid.

Another powerful class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. In this approach, the oxazolidinone is first acylated. Deprotonation with a strong base like sodium bis(trimethylsilyl)amide generates a rigid Z-enolate. The bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., 2,6-difluorobenzyl bromide) to approach from the less sterically hindered side. This results in a highly diastereoselective alkylation. The final step involves the hydrolytic cleavage of the auxiliary to release the enantiomerically enriched carboxylic acid.

The table below summarizes representative results for the chiral auxiliary-mediated synthesis of related fluorinated phenylalanines, illustrating the high levels of stereocontrol achievable with this methodology.

| Chiral Auxiliary | Electrophile | Product Configuration | Diastereomeric Excess (d.e.) |

| Schöllkopf Reagent | 2,6-Difluorobenzyl bromide | (R) | >95% |

| Evans Oxazolidinone | Benzyl Bromide | (S) | >98% |

This table is generated based on data for analogous reactions reported in the literature.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation is one of the most efficient methods for producing enantiopure compounds. This technique typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal catalyst.

For the synthesis of aromatic amino acids like this compound, the precursor is typically an (Z)-α-(acylamino)cinnamic acid derivative. This substrate is hydrogenated using a chiral catalyst, often based on rhodium or ruthenium, complexed with a chiral phosphine ligand such as DuPHOS or DIPAMP. The chiral ligand creates a chiral environment around the metal center, which forces the hydrogen to add to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) in the product.

A highly analogous method has been successfully applied to the synthesis of (2-pyridyl)alanines. In this process, a (2-pyridyl)dehydroamino acid derivative is first converted to its corresponding N-oxide. This intermediate then undergoes asymmetric hydrogenation using a (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ catalyst, followed by the reduction of the N-oxide to yield the final amino acid with an enantiomeric excess of 80-83%. This strategy demonstrates the power of asymmetric hydrogenation for producing structurally similar non-proteinogenic amino acids and is a key methodology for synthesizing the this compound target.

Enantioselective Strecker Reactions for α-Amino Nitriles

The Strecker reaction is a classic and versatile method for synthesizing α-amino acids from aldehydes. The asymmetric variant of this reaction has become a powerful tool for accessing enantiomerically pure amino acids. The process involves a three-component reaction between an aldehyde (2,6-difluorobenzaldehyde), an amine (like ammonia or a primary amine), and a cyanide source (such as HCN or trimethylsilyl cyanide) in the presence of a substoichiometric amount of a chiral catalyst.

The key to enantioselectivity is the chiral catalyst, which can be a chiral Lewis acid or a chiral organocatalyst. The catalyst coordinates to the intermediate imine formed from the aldehyde and amine, directing the nucleophilic attack of the cyanide from a specific face. This results in the formation of an α-aminonitrile with high enantiomeric purity. Subsequent hydrolysis of the nitrile group yields the target α-amino acid.

The development of robust catalysts has made this method highly practical and scalable. The use of safer cyanide sources, such as potassium cyanide in combination with a phase-transfer catalyst, has further enhanced the applicability of this method for the synthesis of a wide range of non-proteinogenic amino acids, including this compound starting from 2,6-difluorobenzaldehyde.

Stereocontrolled Reduction Methodologies

Stereocontrolled reduction of a prochiral precursor is another fundamental strategy for asymmetric synthesis. In the context of α-amino acid synthesis, this typically involves the reduction of an α-keto acid or an N-acylimine derivative. For instance, an α-keto acid such as 2-oxo-3-(2,6-difluorophenyl)propanoic acid could be reduced using a chiral reducing agent or through catalytic asymmetric hydrogenation to yield the corresponding α-hydroxy acid, which can then be converted to the amino acid.

Alternatively, a more direct route involves the diastereoselective reduction of a chiral N-acylimino ester. In this method, the imine is derived from a chiral alcohol, which acts as a chiral auxiliary. The reduction of the C=N double bond is then directed by the existing stereocenter of the auxiliary, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched amino acid. While this is a well-established strategy in asymmetric synthesis, specific examples detailing the synthesis of this compound via stereocontrolled reduction are not prominently documented in the surveyed scientific literature.

Classical and Convergent Synthesis Routes

Alongside modern asymmetric methods, classical and convergent synthetic routes remain valuable for producing this compound, particularly for large-scale preparation or when enantiomeric purity is not the primary objective.

Multi-Step Approaches from Halogenated Aromatic Precursors

Multi-step syntheses often begin with readily available halogenated aromatic compounds. A common starting material for this compound is 1,3-difluorobenzene or its derivatives, such as 2,6-difluorobromobenzene or 2,6-difluorobenzoic acid.

One common pathway begins with the conversion of a precursor like 2,6-difluorobromobenzene into 2,6-difluorobenzaldehyde. This can be achieved through various methods, including cyanation to form 2,6-difluorobenzonitrile followed by reduction. The resulting aldehyde is a versatile intermediate that can be converted into the target amino acid via several routes, including the Strecker synthesis as described above or by condensation with an N-acylglycine derivative to form an azlactone, followed by reduction and hydrolysis.

Another route starts from 2,6-difluorobenzoic acid. This can be converted to the corresponding benzyl bromide (2,6-difluorobenzyl bromide) through reduction to the alcohol followed by bromination. This benzyl bromide can then be used as the electrophile in asymmetric alkylation reactions with chiral glycine enolate equivalents, as detailed in section 2.1.1.

The table below outlines a typical multi-step sequence starting from a halogenated precursor.

| Starting Material | Key Intermediate(s) | Final Step(s) |

| 2,6-Difluorobromobenzene | 2,6-Difluorobenzonitrile, 2,6-Difluorobenzaldehyde | Strecker Reaction & Hydrolysis |

| 2,6-Difluorobenzoic Acid | 2,6-Difluorobenzyl alcohol, 2,6-Difluorobenzyl bromide | Asymmetric Alkylation & Deprotection |

Condensation and Hydrolysis Pathways for Amino Acid Formation

Traditional methods for the synthesis of α-amino acids often rely on condensation reactions to construct the core amino acid scaffold, followed by hydrolysis to liberate the free amino acid. Two classical named reactions, the Strecker synthesis and the Bucherer-Bergs reaction, exemplify this approach and are applicable to the synthesis of this compound.

The Strecker synthesis offers a direct route to α-aminonitriles, which are versatile intermediates for α-amino acids. wikipedia.orgmasterorganicchemistry.comchemistnotes.com The reaction commences with the condensation of an aldehyde, in this case, 2,6-difluorobenzaldehyde, with ammonia to form an imine. Subsequent addition of a cyanide source, such as hydrogen cyanide or sodium cyanide, to the imine yields the corresponding α-aminonitrile. The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to afford the desired amino acid, this compound. wikipedia.orgmasterorganicchemistry.comnews-medical.net

Table 1: Proposed Strecker Synthesis Pathway for this compound

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 2,6-Difluorobenzaldehyde, Ammonia | 1-(2,6-Difluorophenyl)methanimine | Imine formation |

| 2 | 1-(2,6-Difluorophenyl)methanimine, Cyanide | 2-Amino-3-(2,6-difluorophenyl)propanenitrile | Nucleophilic addition of cyanide |

The Bucherer-Bergs reaction provides an alternative condensation pathway, leading to the formation of a hydantoin intermediate. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgencyclopedia.pubnih.gov This multicomponent reaction involves the treatment of 2,6-difluorobenzaldehyde with ammonium carbonate and a cyanide source. The initially formed cyanohydrin reacts with ammonium carbonate to generate a hydantoin ring system. Subsequent hydrolysis of the hydantoin, typically under strong basic conditions, yields the target amino acid. alfa-chemistry.com A key advantage of this method is the potential for good yields and the use of readily available reagents. encyclopedia.pub

Palladium-Catalyzed C-H Functionalization and Arylation Strategies

Modern synthetic organic chemistry has witnessed the emergence of palladium-catalyzed C-H functionalization as a powerful tool for the construction of complex molecules, including non-natural amino acids. nih.govrsc.org This approach offers a more atom- and step-economical alternative to classical methods by directly converting C-H bonds into new C-C or C-heteroatom bonds.

For the synthesis of this compound, a key strategy involves the palladium-catalyzed arylation of an alanine (B10760859) derivative. rsc.orgrsc.org This can be achieved through the coupling of a protected alanine, such as N-acetylalanine, with a 2,6-difluorophenylating agent, for instance, 1-bromo-2,6-difluorobenzene or 2,6-difluorophenylboronic acid. The reaction typically employs a palladium catalyst, often in combination with a specific ligand to facilitate the C-H activation and cross-coupling process. The use of directing groups on the alanine nitrogen can enhance the regioselectivity of the arylation at the β-position. rsc.org

Another advanced approach is the direct C(sp³)–H fluorination of amino acid derivatives, which has been demonstrated using palladium catalysis. brynmawr.eduacs.orgiu.eduresearchgate.net While this method is primarily used for introducing fluorine, the underlying principles of palladium-catalyzed C-H activation are relevant. A plausible retrosynthetic analysis for this compound would involve the arylation of an alanine synthon at the β-position with a difluorinated aryl group.

Table 2: Key Components in Palladium-Catalyzed Arylation for this compound Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Palladium(II) Acetate | Facilitates C-H activation and cross-coupling |

| Ligand | BippyPhos | Stabilizes the palladium center and promotes the catalytic cycle |

| Arylating Agent | 1-Bromo-2,6-difluorobenzene | Source of the 2,6-difluorophenyl group |

| Alanine Derivative | N-Acyl-alanine | Substrate for C-H arylation |

Research has shown that palladium-catalyzed reactions can be conducted under milder conditions with the appropriate choice of ligand and base, making this a promising strategy for the synthesis of complex fluorinated amino acids. nih.gov

Novel Synthetic Route Development and Optimization

The development of synthetic routes for valuable compounds like this compound is increasingly guided by principles of sustainability and efficiency. This section explores the application of green chemistry, flow chemistry, and biocatalysis to create more environmentally friendly and effective synthetic methodologies.

Exploration of Green Chemistry Principles in Chemical Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govrsc.orgtandfonline.com In the context of synthesizing this compound, a key focus is the replacement of conventional solvents with greener alternatives. Traditional peptide synthesis and amino acid derivatization often employ solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which have significant health and environmental concerns.

Recent studies have identified several greener solvents that can be effective in peptide synthesis and related reactions. rsc.orgtandfonline.com These include bio-based solvents and those with a better safety profile. The selection of a suitable green solvent depends on factors such as solubility of reactants, compatibility with reaction conditions, and ease of removal.

Table 3: Comparison of Conventional and Green Solvents for Amino Acid Synthesis

| Solvent | Classification | Key Properties and Considerations |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional | High boiling point, good solvating power, but reprotoxic. |

| Dichloromethane (DCM) | Conventional | Volatile, effective for many organic reactions, but a suspected carcinogen. |

| Propylene Carbonate | Green | High boiling point, low toxicity, biodegradable, suitable for coupling and deprotection steps. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, higher boiling point than THF, good alternative to DCM and THF. tandfonline.com |

| Cyrene™ | Green | Bio-based, dipolar aprotic solvent, potential replacement for NMP and DMF. |

The application of green chemistry principles also extends to the choice of reagents and catalytic systems. The use of highly efficient catalysts, such as the palladium catalysts discussed in section 2.2.3, reduces the amount of waste generated. Furthermore, developing atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. rsc.org

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. durham.ac.ukamidetech.comyoutube.com In a flow reactor, reactants are continuously pumped through a series of tubes or channels where they mix and react. This approach offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation and scalability. rsc.org

The synthesis of amino acids and peptides can be adapted to a flow process. For the synthesis of this compound, a multi-step sequence, such as a modified Strecker synthesis or a palladium-catalyzed coupling, could be performed in a continuous flow system. Each step of the reaction sequence would occur in a dedicated module of the flow reactor.

Table 4: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Synthesis |

|---|---|

| Safety | Small reaction volumes minimize the risk of handling hazardous reagents like cyanide. |

| Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity. |

| Efficiency | Rapid mixing and efficient heat transfer can accelerate reaction rates. |

| Automation | Continuous operation allows for automated production and in-line monitoring of the reaction progress. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. |

While the direct application of flow chemistry to the synthesis of this compound may not be extensively documented, the principles and technologies are well-established for related amino acid and peptide syntheses, indicating its high potential for this target molecule. durham.ac.ukamidetech.com

Biocatalytic Approaches for Stereoselective Production

The production of enantiomerically pure amino acids is crucial for their application in pharmaceuticals. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to achieve this. nih.govuni-greifswald.denih.govrsc.orgmdpi.comnih.gov For the synthesis of the enantiomers of this compound, two main biocatalytic strategies can be employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic resolution involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. For example, an acylase or a lipase could be used to selectively hydrolyze the N-acyl group of one enantiomer of racemic N-acyl-2-(2,6-difluorophenyl)alanine, enabling the separation of the free amino acid from the unreacted acylated enantiomer. nih.gov

Asymmetric synthesis using biocatalysts can provide direct access to a single enantiomer of the target amino acid. Transaminases (TAs) are a class of enzymes that are particularly well-suited for this purpose. rsc.orgmdpi.com A transaminase can catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a keto acid acceptor. In this case, 2-(2,6-difluorophenyl)pyruvic acid would be the prochiral substrate, and a stereoselective transaminase could convert it into either the (S)- or (R)-enantiomer of this compound with high enantiomeric excess.

Table 5: Biocatalytic Strategies for Enantiopure this compound

| Strategy | Enzyme Class | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Kinetic Resolution | Acylase/Lipase | Racemic N-acyl-2-(2,6-difluorophenyl)alanine | One enantiomer of this compound and the unreacted N-acyl enantiomer | Can be applied to a racemic mixture. |

The choice of the specific enzyme and the optimization of reaction conditions are critical for achieving high conversion and enantioselectivity in biocatalytic processes. The substrate promiscuity of some enzymes allows them to accept non-natural substrates like the fluorinated keto-acid required for this synthesis. nih.gov

Strategic Application As a Chiral Building Block in Complex Molecular Synthesis

Incorporation into Peptide and Peptidomimetic Architectures

The introduction of 2-(2,6-Difluorophenyl)alanine into peptide and peptidomimetic structures is a key strategy for modulating their properties. The fluorine atoms introduce steric bulk and alter the electronic nature of the phenyl ring, which can enforce specific conformations and enhance metabolic stability.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides, including those containing modified amino acids like this compound. The most common approach involves using the Fmoc-protected version of the amino acid, Fmoc-2,6-difluorophenylalanine. This allows for its sequential addition to a growing peptide chain anchored to a solid support resin.

The general SPPS cycle consists of two main steps: deprotection and coupling.

Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.

Coupling: The new Fmoc-protected amino acid (e.g., Fmoc-2,6-difluorophenylalanine) is activated and then added to the resin, forming a new peptide bond with the exposed amine. Common coupling reagents include DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).

The use of fluorinated amino acids like this compound is part of a broader strategy in drug development to enhance the biophysical and chemical properties of bioactive molecules. The introduction of fluorine can modulate acidity, hydrophobicity, conformation, and bioavailability.

Table 1: Key Reagents in SPPS with Fmoc-2,6-difluorophenylalanine

| Reagent/Component | Function | Common Examples/Conditions |

| Solid Support | Anchors the growing peptide chain. | Rink Amide MBHA resin, Wang resin, 2-Chlorotrityl resin. |

| Protecting Group | Protects the α-amino group during coupling. | Fmoc (9-fluorenylmethyloxycarbonyl). |

| Deprotection Agent | Removes the Fmoc group. | 20% Piperidine in DMF. |

| Coupling Reagents | Facilitate peptide bond formation. | DIC (N,N'-diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), HCTU. |

| Solvent | Solubilizes reagents and swells the resin. | DMF (Dimethylformamide), DCM (Dichloromethane). |

| Cleavage Cocktail | Releases the final peptide from the resin. | Typically a strong acid like TFA (Trifluoroacetic acid) with scavengers. |

The synthesis of the Fmoc-protected 2,6-difluorophenylalanine building block itself can be achieved through methods like the one-pot double alkylation of a chiral auxiliary, followed by removal of the auxiliary and treatment with Fmoc-OSu. Once synthesized, these fluorinated analogs can be incorporated into peptides to create novel therapeutic candidates with improved stability and activity. For instance, the incorporation of fluorinated phenylalanines has been explored in the development of highly specific inhibitors of the proteasome's chymotrypsin-like sites.

Table of Compounds

| Compound Name |

| This compound |

| 4-fluoro-D-phenylalanine |

| 5,5,5,5′,5′,5′-hexafluoroleucine |

| Alanine (B10760859) |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| DCM (Dichloromethane) |

| DIC (N,N'-diisopropylcarbodiimide) |

| DIEA (Diisopropylethylamine) |

| DMF (Dimethylformamide) |

| Fmoc-2,6-difluorophenylalanine |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) |

| Glecaprevir |

| HCTU ((1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) |

| MK-0616 |

| Motixafortide |

| Phenylalanine |

| Piperidine |

| TFA (Trifluoroacetic acid) |

| Ulimorelin |

| Voxilaprevir |

---#### 3.1.2. Design and Synthesis of Conformationally Constrained Peptidomimetics

The design of peptidomimetics often involves the incorporation of non-natural amino acids to restrict the molecule's conformational flexibility. This is a key strategy to enhance binding affinity to a biological target, improve metabolic stability, and increase bioavailability. This compound is particularly effective in this role due to the steric and electronic influence of the two ortho-fluorine atoms on the phenyl ring.

The introduction of 2,6-difluorophenylalanine into a peptide backbone imposes significant conformational constraints. The two fluorine atoms flanking the connection to the peptide backbone force the aromatic ring to adopt a twisted conformation relative to the backbone, which is different from the preferred conformation of natural phenylalanine. This rotation influences the local and global secondary structure of the peptide, potentially stabilizing specific turns or helical structures.

The strong electron-withdrawing nature of the fluorine atoms also modulates the electronic properties of the aromatic ring, which can affect interactions with biological targets. For example, it can alter cation-π interactions, which are important in many protein-ligand binding events.

The synthesis of these conformationally constrained peptidomimetics follows standard peptide synthesis protocols, but the unique properties of the fluorinated analog can sometimes necessitate adjustments. For instance, the steric bulk might require longer coupling times or more potent coupling reagents to ensure efficient peptide bond formation.

Table 2: Conformational Effects of 2,6-Difluorophenylalanine Incorporation

| Property | Effect of 2,6-Difluorophenylalanine | Rationale |

| Torsional Angles (χ1, χ2) | Restricted rotation around the Cα-Cβ and Cβ-Cγ bonds. | Steric hindrance from the two ortho-fluorine atoms limits the conformational freedom of the side chain. |

| Peptide Backbone | Can induce or stabilize specific secondary structures like β-turns or helices. | The fixed orientation of the bulky side chain influences the overall peptide fold. |

| Binding Affinity | Can be enhanced due to pre-organization of the bioactive conformation. | By locking the peptide into a conformation that is favorable for binding, the entropic penalty of binding is reduced. |

| Metabolic Stability | Often increased. | The unnatural amino acid can make the peptide more resistant to degradation by proteases. |

Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational effects of incorporating fluorinated amino acids. For instance, 19F NMR can be a powerful tool to probe the local environment of the fluorinated residue within the peptide, providing insights into its conformation and dynamics. These studies have shown that the presence of 2,6-difluorophenylalanine can lead to significant conformational heterogeneity in proteins.

An example of the application of difluorophenylalanine in peptidomimetic design is in the development of inhibitors for enzymes like the human rhinovirus 3C protease. By replacing natural amino acids with analogs like difluorophenylalanine, researchers can fine-tune the inhibitor's shape and electronic properties to achieve higher potency and better bioavailability. The synthesis of such peptidomimetics can involve multi-component reactions, like the Ugi four-component reaction, to create diverse compound libraries for screening.

Table of Compounds

| Compound Name |

| This compound |

| 2-Chlorotrityl chloride |

| 4-fluoro-D-phenylalanine |

| 5,5,5,5′,5′,5′-hexafluoroleucine |

| Alanine |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| DCM (Dichloromethane) |

| DIC (N,N'-diisopropylcarbodiimide) |

| DIEA (Diisopropylethylamine) |

| DMF (Dimethylformamide) |

| Fmoc-2,6-difluorophenylalanine |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) |

| Glecaprevir |

| HCTU ((1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) |

| MK-0616 |

| Motixafortide |

| Phenylalanine |

| Piperidine |

| TFA (Trifluoroacetic acid) |

| Ulimorelin |

| Voxilaprevir |

---##### 3.1.3. Macrocyclization Strategies for Peptide Analogs in Research

Macrocyclization is a powerful strategy in medicinal chemistry to transform linear peptides into cyclic structures, which often exhibit enhanced stability, receptor selectivity, and improved pharmacokinetic properties. The incorporation of this compound into these cyclic scaffolds can further refine their conformational and biological characteristics.

Several macrocyclization strategies are employed in the synthesis of peptide analogs containing fluorinated residues:

Lactam Bridge Formation: This is one of the most common methods for peptide cyclization. It involves forming an amide bond between the side chains of an acidic amino acid (like Glutamic acid or Aspartic acid) and a basic amino acid (like Lysine). In the context of a peptide containing this compound, the linear precursor is first synthesized on a solid support. The side-chain protecting groups of the amino acids that will form the bridge are selectively removed, and an on-resin cyclization is induced using coupling reagents. The presence of this compound within the sequence can influence the preferred conformation of the linear peptide, potentially pre-organizing it for efficient cyclization.

Ring-Closing Metathesis (RCM): This strategy involves the use of olefin-containing unnatural amino acids. For example, amino acids with allyl side chains can be incorporated into the peptide sequence. A ruthenium-based catalyst, such as Grubbs' catalyst, is then used to form a carbon-carbon double bond between these side chains, creating a cyclic structure. Subsequent reduction of the double bond can yield a saturated hydrocarbon bridge. This method offers a way to create all-carbon bridges, which are very stable. The inclusion of this compound can add further conformational rigidity to these RCM-derived cyclic peptides.

Thioether Cyclization: This method involves the reaction between a cysteine residue and a halo-acetylated N-terminus or another side chain. A recent development is the fluorine-thiol displacement reaction (FTDR), where a fluoroacetamide-containing amino acid reacts with a thiol group (e.g., from a cysteine residue or a dithiol linker) to form a stable thioether bridge. This strategy has been used to create "stapled peptides," where the cyclization reinforces an alpha-helical structure.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another popular method. This involves incorporating an azide-containing amino acid and an alkyne-containing amino acid into the peptide sequence. The addition of a copper(I) catalyst promotes the formation of a stable triazole ring, cyclizing the peptide.

The choice of macrocyclization strategy depends on the desired properties of the final peptide analog, such as the size and flexibility of the cyclic bridge. The incorporation of fluorinated amino acids like this compound is a complementary approach to further tune the pharmacological profile of these complex cyclic molecules.

Table 3: Comparison of Macrocyclization Strategies for Peptides

| Cyclization Method | Bridge Type | Key Reagents/Residues | Advantages |

| Lactam Bridge | Amide (-CO-NH-) | Glu/Asp and Lys; Coupling reagents (e.g., PyAOP, HBTU) | Well-established; mimics a natural peptide bond. |

| Ring-Closing Metathesis (RCM) | Alkene (-C=C-) or Alkane (-C-C-) | Olefin-containing amino acids; Grubbs' catalyst. | Forms stable, all-carbon bridges; tunable bridge length. |

| Thioether Cyclization | Thioether (-S-) | Cysteine and haloacetyl groups or fluoroacetamide (B1672904) groups. | Stable bond; can be formed under mild conditions. |

| Click Chemistry (CuAAC) | Triazole | Azide- and alkyne-containing amino acids; Copper(I) catalyst. | High efficiency and specificity (bioorthogonal). |

These strategies have been instrumental in the development of novel fluorinated macrocyclic peptide drugs, including treatments for hepatitis C (e.g., Voxilaprevir, Glecaprevir) and potential oral inhibitors for hypercholesterolemia (e.g., MK-0616).

Mechanistic Studies of Reactions Involving 2 2,6 Difluorophenyl Alanine

Elucidation of Reaction Pathways in Stereoselective Synthesis

The synthesis of enantiomerically pure 2-(2,6-difluorophenyl)alanine and its derivatives often relies on stereoselective methods that control the formation of chiral centers. One documented pathway involves the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. For instance, the N-protected 2,6-difluorophenylalanine derivative can be synthesized via a one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide. This reaction proceeds to give a cis-dialkyl derivative, which, after removal of the auxiliary, yields the desired product. nih.gov

Another significant pathway for synthesizing fluorinated phenylalanine analogues is the Negishi cross-coupling reaction. This method involves the palladium-catalyzed coupling of an aryl halide with an organozinc homoenolate of a protected iodoalanine. nih.gov This approach is versatile for creating the crucial carbon-carbon bond between the difluorophenyl ring and the alanine (B10760859) backbone. nih.gov

Nucleophilic substitution is a cornerstone of the stereoselective synthesis of this compound derivatives. In the synthesis involving a chiral auxiliary, the key step is the alkylation of an enolate, which acts as a nucleophile, attacking the electrophilic carbon of 2,6-difluorobenzyl iodide. This reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (iodide) from the opposite side. ucla.edu The stereoselectivity of this process is dictated by the chiral auxiliary, which sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

Fluoride (B91410) itself is known to be a poor nucleophile with high basicity, which can present challenges in fluorination reactions, often leading to competitive elimination reactions. ucla.edu Therefore, synthetic strategies for fluorinated compounds frequently introduce the fluorine atoms on the aromatic ring precursor before attaching the alanine side chain.

The 2,6-difluorophenyl ring of the title compound is significantly deactivated towards electrophilic aromatic substitution (S(_E)Ar). lkouniv.ac.in Fluorine atoms are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.indalalinstitute.com

Specific mechanistic studies detailing rearrangement and fragmentation pathways unique to this compound are not extensively covered in the reviewed literature. General fragmentation of related derivatives, such as deprotonated diacylhydrazines, has been shown to proceed via intramolecular rearrangement involving nucleophilic attack of an amide oxygen on a carbonyl carbon. plos.org However, direct evidence for similar pathways in this compound is not available.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of amino acids is essential for their analysis, including separation of stereoisomers and quantification. A common derivatization agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which reacts with the primary amine of the amino acid.

Kinetic studies on this derivatization reaction reveal that the reaction rates can vary substantially among different amino acids. nih.gov While specific kinetic data for this compound is not detailed, studies on other amino acids show that most react relatively quickly. However, some, like threonine, react more slowly, requiring overnight incubation for complete derivatization. Furthermore, amino acids with additional nucleophilic sites (e.g., Lys, Tyr, His) can form bis-adducts, complicating kinetic analysis. nih.gov The reaction generally follows apparent first-order kinetics in the presence of excess Marfey's reagent. nih.gov These findings underscore the importance of optimizing reaction conditions such as time, temperature, and pH to ensure complete and uniform derivatization for accurate analysis.

| Amino Acid | Apparent Rate Constant (k') (min-1) | Half-Life (t1/2) (min) |

|---|---|---|

| Aspartic Acid | 0.14 | 5.0 |

| Serine | 0.12 | 5.8 |

| Glutamic Acid | 0.14 | 5.0 |

| Glycine | 0.12 | 5.8 |

| Alanine | 0.12 | 5.8 |

| Valine | 0.09 | 7.7 |

| Leucine | 0.08 | 8.7 |

Regioselectivity and Stereospecificity in Complex Reaction Systems

Regioselectivity, the preference for a reaction to occur at one position over another, and stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, are critical concepts in the synthesis of complex molecules like this compound. wikipedia.orgmasterorganicchemistry.com

A reaction is considered stereoselective when it preferentially forms one stereoisomer over others. youtube.com The previously mentioned synthesis of a 2,6-difluorophenylalanine derivative via double alkylation of a chiral auxiliary is an example of a highly stereoselective reaction. The reaction yields the cis-dialkyl derivatives preferentially, demonstrating control over the relative stereochemistry of the newly formed chiral centers. nih.gov

Solvent and Catalyst Effects on Reaction Outcomes and Intermediate Formation

The choice of solvent and catalyst profoundly influences the outcome of chemical reactions by affecting reaction rates, selectivity, and the stability of intermediates. rsc.orgnih.gov Solvents can interact directly with reactants, catalysts, and transition states, altering their energy levels and thus the reaction pathway. nih.govnih.gov

In the synthesis of fluorinated phenylalanines, specific catalysts are key to enabling challenging bond formations. For example, palladium(0) complexes are essential catalysts for Negishi cross-coupling reactions, facilitating the formation of the C(sp²)-C(sp³) bond between the difluorophenyl ring and the alanine precursor. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, each influenced by the ligand environment of the palladium center.

Solvents play multiple roles. In the synthesis of a radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine, dimethylformamide (DMF) is used as the solvent for the fluoride exchange reaction. nih.gov As a polar aprotic solvent, DMF effectively solvates the cation ([¹⁸F]-TBA), leaving a more "naked" and reactive fluoride anion to act as a nucleophile. The choice of solvent can determine whether a reaction proceeds via a desired pathway or is plagued by side reactions.

| Parameter | Type | General Effect on Mechanism | Example Application Context nih.gov |

|---|---|---|---|

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Stabilizes charged intermediates and transition states (e.g., in S(_N)1). Can act as a nucleophile. | - |

| Polar Aprotic (e.g., DMF, DMSO) | Favors S(_N)2 reactions by solvating cations, enhancing nucleophilicity of anions. | Nucleophilic [¹⁸F]-fluoride exchange. | |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeBr₃) | Activates electrophiles in electrophilic aromatic substitution by generating a more potent electrophilic species. | - |

| Transition Metal (e.g., Pd(0)) | Enables cross-coupling reactions through a catalytic cycle (oxidative addition, reductive elimination). | Negishi cross-coupling for C-C bond formation. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2,6 Difluorophenyl Alanine

The precise structural and conformational characterization of 2-(2,6-difluorophenyl)alanine, a synthetic amino acid, relies on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the molecule's atomic connectivity, three-dimensional arrangement, and dynamic behavior.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. semanticscholar.orgirjweb.com By applying DFT, researchers can accurately predict various molecular characteristics of 2-(2,6-difluorophenyl)alanine.

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, DFT calculations are used to determine the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. irjweb.com

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The spatial distribution of these orbitals in this compound reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Analysis of the HOMO and LUMO energies allows for the calculation of important quantum chemical parameters, as detailed in Table 1.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. d-nb.info |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. d-nb.info |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. irjweb.com |

This table provides a summary of key quantum chemical parameters derived from HOMO and LUMO energies.

DFT calculations are instrumental in predicting spectroscopic properties, which can then be validated against experimental data. mdpi.com For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) are particularly valuable. arxiv.orgacs.org The accuracy of these predictions can be enhanced by considering solvent effects using models like the Polarizable Continuum Model (PCM). mdpi.com A strong correlation between calculated and experimental NMR spectra provides confidence in the computed molecular structure. mdpi.com

Similarly, theoretical UV-Visible spectra can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net These calculations help in assigning electronic transitions and understanding the photophysical properties of the molecule. The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and vibrational modes. mdpi.com

To gain a more detailed understanding of the reactivity of this compound, local reactivity descriptors are employed. mdpi.com Fukui functions (f(r)) are particularly useful as they indicate the propensity of a specific atomic site in a molecule to either donate or accept an electron. d-nb.infoias.ac.in They are calculated from the change in electron density when an electron is added or removed. ias.ac.in The condensed Fukui function provides a site-specific reactivity index. scm.com

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule. researchgate.net These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into where the molecule is likely to interact with other chemical species. researchgate.netmdpi.com For this compound, the electronegative fluorine atoms significantly influence the electrostatic potential of the phenyl ring.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uiuc.edukallipos.gr This technique allows for the exploration of the conformational landscape of this compound and its interactions with its environment. mdpi.com

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. nih.govnovapublishers.com MD simulations can model these effects by explicitly including solvent molecules in the simulation box. ump.edu.my By analyzing the simulation trajectories, researchers can understand how different solvents affect the stability of various conformers and the rotational freedom around the single bonds of the amino acid. nih.gov The introduction of fluorine atoms can alter the molecule's hydrophobicity, which in turn affects its solvation and conformational preferences in aqueous environments. beilstein-journals.orgcymitquimica.com

For instance, simulations can reveal the preferred dihedral angles (phi, psi) of the amino acid backbone in different solvents, providing insights into its structural flexibility. researchgate.net The radial distribution function (rdf) can be calculated from MD simulations to understand the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. ump.edu.my

This compound is often incorporated into peptides to create peptidomimetics with enhanced properties. wikipedia.orgnih.gov MD simulations are a powerful tool to model the interactions of these modified peptides with biomolecular scaffolds, such as proteins. nih.govnih.gov These simulations can predict the binding affinity and stability of the peptidomimetic within a protein's binding site. nih.govsmu.edu

By analyzing the interactions between the 2,6-difluorophenyl group and the amino acid residues of the protein, researchers can understand the structural basis for improved binding or inhibitory activity. nih.gov For example, the fluorine atoms can engage in favorable non-covalent interactions, such as halogen bonds or hydrophobic interactions, which can be quantified through the simulation. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex during the simulation provide information on the stability and flexibility of the binding. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling (e.g., related to reaction outcomes, conformational stability)

The application of computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models and other predictive tools, is essential for understanding how the specific structural features of this compound influence its behavior. While specific QSPR models exclusively for this compound are not extensively documented in public literature, the principles and methodologies are well-established from studies on related fluorinated amino acids and peptides. These studies provide a framework for predicting properties such as conformational stability and potential reaction outcomes.

Predictive modeling for conformational stability often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) calculations. mdpi.com For fluorinated amino acids, a primary focus is to understand how the highly electronegative fluorine atoms alter the electronic landscape of the phenyl ring and the rotational barriers of the side chain. mdpi.com The substitution of hydrogen with fluorine at the ortho-positions, as in this compound, introduces significant steric and electronic perturbations. These perturbations can influence the torsional angles (phi, psi, and chi) that define the conformational space available to the amino acid residue when incorporated into a peptide chain. biorxiv.orgrsc.org

Computational analyses, such as Potential Energy Surface (PES) scanning and molecular dynamics (MD) simulations, are used to explore this conformational space. mdpi.comnih.gov For example, studies on other fluorinated phenylalanines have shown that the position of the fluorine atom significantly affects π-stacking interactions and can even interrupt T-shaped π-interactions, which are crucial for protein structure and ligand binding. fu-berlin.de By calculating the relative energies of different conformers, researchers can predict the most stable arrangements and the energy barriers between them. This information is critical for understanding how this compound might influence the secondary structure (e.g., alpha-helices or beta-sheets) of a peptide or protein. biorxiv.orgrsc.org

Furthermore, machine learning and deep learning models are emerging as powerful tools for predicting the effects of fluorination. researchgate.net For instance, a deep learning model, F-CPI, was developed to predict how fluorine substitution impacts the bioactivity of a compound. researchgate.net Such models, trained on large datasets of matched molecular pairs (fluorinated vs. non-fluorinated), could potentially be adapted to predict changes in conformational stability or reaction energetics for this compound. researchgate.net Similarly, QSPR models have been successfully used to predict properties like the hydrogelation ability of peptide conjugates containing fluorinated phenylalanine derivatives, demonstrating the potential of these methods. reading.ac.uk

Table 1: Computational Methods for Predictive Modeling of Fluorinated Amino Acid Conformational Stability

| Method | Application | Typical Software/Package | Key Outputs |

|---|---|---|---|

| Quantum Mechanics (QM) | Calculation of electronic structure, partial charges, and energy of individual conformers. | Gaussian, ORCA, Spartan | Optimized geometries, relative energies, electrostatic potential maps. mdpi.comfu-berlin.de |

| Density Functional Theory (DFT) | A specific QM method used for accurate energy and geometry calculations of various conformers. | Gaussian, ORCA | Ground-state energies, rotational barriers, vibrational frequencies. mdpi.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in a solvated environment over time. | AMBER, GROMACS, CHARMM | Conformational ensembles, Ramachandran plots, free energy landscapes. biorxiv.orgrsc.org |

| Umbrella Sampling | An enhanced sampling MD technique used to calculate the potential of mean force along a specific coordinate (e.g., a dihedral angle). | AMBER, GROMACS | Free energy profiles for conformational transitions. biorxiv.org |

| QSPR / Machine Learning | Development of statistical models to correlate molecular descriptors with experimental properties. | Scikit-learn, TensorFlow | Predictive models for properties like bioactivity or physical characteristics. researchgate.netreading.ac.uk |

Emerging Research Directions and Future Perspectives for 2 2,6 Difluorophenyl Alanine Research

Integration into Advanced Functional Materials Research

The unique self-assembly properties of fluorinated amino acids are paving the way for their use in advanced functional materials. researchgate.net The introduction of fluorine can influence the aggregation behavior of these building blocks, enhancing their tendency to form structures like fibrils and hydrogels. researchgate.net This offers a powerful tool for engineering bio-inspired materials with specific and tunable functions. researchgate.net

Research in polymer science is exploring the incorporation of fluorinated amino acids like 2-(2,6-difluorophenyl)alanine into polymer backbones. idu.ac.iduni-halle.de This can lead to the development of high-performance polymers with enhanced thermal resistance and specific mechanical properties. idu.ac.id The predictable nature of self-assembly, driven by forces like hydrogen bonding and aromatic stacking, allows for the construction of complex supramolecular structures from these modified amino acid monomers. zju.edu.cnrsc.org For instance, a hybrid monomer of diphenylalanine and tetraphenylethylene (B103901) was shown to self-assemble into helical nanoribbons and exhibit aggregation-induced emission, demonstrating the potential for creating functional nano/microstructures. rsc.org The ability to control the topology of these supramolecular polymers, from linear chains to cross-linked networks, opens up possibilities for creating novel soft matter and materials for electronics and energy applications. zju.edu.cnunizar-csic.es

Development of Novel Catalytic Systems for its Synthesis and Derivatization

The synthesis of fluorinated amino acids like this compound often requires robust and stereoselective methods. nih.govacs.org There is a growing demand for novel catalytic systems to enable their efficient synthesis and subsequent modification (derivatization). nih.govacs.org

Recent advances have focused on transition-metal catalysis and biocatalysis. For example, palladium-catalyzed C-H arylation has been used to synthesize fluorinated phenylalanine derivatives. acs.org Metallaphotoredox catalysis has also emerged as a mild and efficient method for converting natural amino acids like serine into a variety of arylated amino acids with high enantiopurity. princeton.eduprinceton.edu This technique utilizes an iridium-based photocatalyst and has been successfully applied to produce multigram quantities of complex amino acid derivatives. princeton.eduprinceton.edu

Enzymatic methods also show great promise. The enzyme phenylalanine aminomutase, for instance, can catalyze the stereoselective synthesis of both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines from fluoro-(E)-cinnamic acids with excellent enantioselectivity. nih.gov The development of new catalysts, including those designed with the aid of computational and artificial intelligence approaches, is an active area of research aimed at providing access to novel fluorinated amino acid structures. anr.fr

The table below summarizes some catalytic approaches for the synthesis and derivatization of fluorinated amino acids.

| Catalytic System | Reactants | Product | Key Features |

| Palladium (Pd) Catalysis | N-protected alanine (B10760859) derivatives, Aryl bromides (e.g., 2,6-difluorophenyl bromide) | Arylated alanine derivatives | Direct C-H functionalization. acs.org |

| Metallaphotoredox Catalysis | Serine derivatives, Aryl halides | Arylated amino acids | Mild conditions, high enantioretention. princeton.eduprinceton.edu |

| Phenylalanine Aminomutase (PAM) | Fluoro-(E)-cinnamic acids, Ammonia | (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines | High stereoselectivity (<99% ee). nih.gov |

| Ruthenium (Ru) Catalysis | α-amino acid esters/amides, Alcohols | N-alkylated amino acid derivatives | Atom-economic, base-free, high retention of stereochemistry. d-nb.info |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The presence of two fluorine atoms on the phenyl ring of this compound introduces unique electronic properties that can lead to unconventional reactivity. The electron-deficient nature of the difluorinated phenyl ring is a key feature influencing its chemical behavior. researchgate.net

One area of exploration is the activation of otherwise inert C-H bonds. For example, photocatalytic methods using decatungstate have been shown to selectively fluorinate benzylic C-H bonds. beilstein-journals.org This type of reaction allows for the late-stage introduction of fluorine into complex molecules. Another approach involves a "linchpin" strategy where a difluoromethylene group is used to connect two different alkene fragments, enabling the synthesis of diverse difluorinated hydrocarbons. rsc.org

The difluorinated aromatic ring can also participate in non-covalent interactions, such as lone-pair to π-system (Lp•••π) interactions. researchgate.net Studies on complexes of 2,6-difluorophenylacetylene with various amines have shown the coexistence of traditional hydrogen bonds and these Lp•••π interactions, with the latter being favored by dispersion forces. researchgate.net Understanding and harnessing these subtle interactions and reactivity patterns is a key goal for future research, potentially leading to new synthetic methodologies and functional molecules.

Application in Biophysical Probes for Real-time Molecular Interaction Studies

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy studies of biological systems. ucla.edu It has a natural abundance of 100%, a high gyromagnetic ratio, and its chemical shift is extremely sensitive to the local molecular environment. ucla.edunih.gov Since fluorine is virtually absent in biological systems, incorporating a ¹⁹F-labeled amino acid like this compound provides a background-free signal for analysis. ucla.edunih.gov

¹⁹F NMR is a powerful tool for investigating a wide range of biological phenomena in real-time, including:

Protein-ligand interactions : Binding events can be monitored through changes in the ¹⁹F chemical shift, allowing for the determination of binding affinities (dissociation constants, Kd). beilstein-journals.org

Protein conformational changes : The sensitivity of the ¹⁹F signal can reveal subtle structural rearrangements within a protein upon folding, binding, or other functional changes. nih.gov

Protein structure and dynamics : ¹⁹F NMR can provide low-resolution structural information and insights into the dynamic processes occurring within proteins in their native solution environment. nih.gov

Macromolecular assembly : The technique can be used to study protein dimerization, aggregation, and interactions with other biomolecules like nucleic acids. ucla.edubeilstein-journals.org

The table below highlights some applications of ¹⁹F-labeled amino acids as biophysical probes.

| System Studied | Phenomenon Monitored | Key Advantage of ¹⁹F NMR |

| Protein-Small Molecule Binding | Ligand binding and affinity (Kd) | Sensitive to changes in the local electronic environment upon binding. beilstein-journals.org |

| Protein Folding/Unfolding | Conformational changes | Real-time monitoring of structural transitions. ucla.edunih.gov |

| Protein-Protein Interactions | Dimerization and complex formation | Background-free signal allows for clear observation of labeled components. ucla.edu |

| Enzyme-Inhibitor Complexes | Inhibitor binding mode | Provides information on the local environment of the fluorine label within the active site. |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods for Comprehensive Understanding

A comprehensive understanding of this compound and its applications is best achieved through synergistic approaches that combine synthetic chemistry, spectroscopy, and computational modeling. acc2025thailand.com

Synthesis provides the physical molecules, allowing for the creation of novel derivatives and their incorporation into larger systems like peptides and polymers. nih.govresearchgate.net

Spectroscopy , particularly NMR and infrared techniques, allows for the experimental characterization of these molecules, confirming their structure and observing their behavior and interactions in real-time. anr.frnih.govinorgchemres.org

Computational methods , such as ab initio calculations and machine learning, can predict molecular properties, model reaction mechanisms, and help interpret experimental data. anr.frresearchgate.netosaka-u.ac.jp

For example, high-level ab initio calculations have been used alongside spectroscopic techniques to investigate the non-covalent interactions in complexes involving 2,6-difluorophenylacetylene, revealing the subtle interplay of electrostatic and dispersion forces. researchgate.net In the development of new catalysts, machine learning algorithms are being employed to screen libraries of potential catalysts and predict their effectiveness, streamlining the optimization process. osaka-u.ac.jp This integrated approach, where theory guides experiment and experiment validates theory, is crucial for accelerating the discovery and development of new applications for this compound and other functional molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(2,6-Difluorophenyl)alanine?

- Methodological Answer : The compound can be synthesized via cyclopropane ring-opening reactions using fluorinated benzaldehyde derivatives as starting materials. For example, 2,6-difluorophenylaldehyde can undergo condensation with glycine equivalents, followed by stereoselective reduction or catalytic hydrogenation to yield the target amino acid. This approach aligns with methods used for structurally similar cyclopropylmethylamine derivatives . HPLC and NMR (¹H/¹³C) are critical for confirming purity (>95%) and structural integrity .

Q. How can researchers assess the purity and enantiomeric excess of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the gold standard for determining enantiomeric excess. For purity, combine HPLC with mass spectrometry (MS) to detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy further validates structural consistency, particularly focusing on fluorine-proton coupling patterns in the ²,⁶-difluorophenyl moiety .

Q. What solvent systems are suitable for handling this compound in experimental settings?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. In aqueous buffers, use dimethyl sulfoxide (DMSO) or methanol for stock solutions (e.g., 10 mM), as recommended for structurally related N-acetylated derivatives. For biological assays, ensure compatibility with assay buffers (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during the synthesis of this compound?

- Methodological Answer : Regioselectivity in fluorination is achieved using directing groups (e.g., boronic acids) or transition-metal catalysts (e.g., palladium). For instance, 2-fluorophenylboronic acid (PRTR 1-405) can direct electrophilic fluorination at the para position . Computational modeling (DFT) may optimize reaction pathways to minimize by-products like 3- or 4-fluorinated isomers .

Q. What strategies resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer : Contradictions in ¹H/¹³C NMR shifts often arise from solvent effects or dynamic processes (e.g., rotamer interconversion). Use variable-temperature NMR to identify dynamic effects. Compare experimental data with computed spectra (e.g., DFT-based predictions) to assign ambiguous signals. Cross-validate with 2D NMR techniques (COSY, HSQC) .

Q. How does the 2,6-difluorophenyl moiety influence the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance binding affinity to target enzymes (e.g., 5-HT2C receptors) by polarizing the aromatic ring and stabilizing π-π interactions. Use site-directed mutagenesis or X-ray crystallography to map fluorine-protein interactions. Compare activity with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What catalytic systems optimize coupling reactions involving this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings with aryl boronic acids. For amide bond formation, use peptide coupling agents (e.g., HATU or EDC) in anhydrous DMF. Monitor reaction progress via TLC or LC-MS to ensure high yields (>90%) and minimal side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.